molecular formula C23H24N2O4 B2725534 N-(2,5-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946377-87-3

N-(2,5-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2725534
CAS No.: 946377-87-3
M. Wt: 392.455
InChI Key: YHSXWLAIBSBYCU-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring, methoxy groups, and a carboxamide group.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-15-7-8-16(2)17(12-15)14-25-11-5-6-19(23(25)27)22(26)24-20-13-18(28-3)9-10-21(20)29-4/h5-13H,14H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSXWLAIBSBYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Benzyl Group: The benzyl group is attached through a Friedel-Crafts alkylation reaction.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and benzyl positions, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Anticancer Properties :
    • Recent studies have indicated that derivatives of dihydropyridine compounds, including this compound, show significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated efficacy against FaDu hypopharyngeal tumor cells, suggesting a mechanism involving apoptosis induction and inhibition of cell proliferation.
    • The structure-activity relationship (SAR) studies highlight that modifications in the side chains can significantly influence the binding affinity to specific cellular targets, enhancing anticancer activity.
  • Cholinesterase Inhibition :
    • The compound has been noted for its potential as a cholinesterase inhibitor. This activity is linked to its ability to interact with muscarinic acetylcholine receptors, which are crucial in various physiological processes including cell growth and survival pathways .
  • Neuroprotective Effects :
    • Emerging research suggests that the compound may also possess neuroprotective properties. Its interaction with neurotransmitter systems could offer therapeutic avenues for neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in FaDu tumor cells
Cholinesterase InhibitionModulates acetylcholine receptor activity
NeuroprotectionPotential protective effects on neuronal cells

Case Study Example

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and evaluated their anticancer activities. The lead compound demonstrated IC50 values lower than those of standard chemotherapeutics like bleomycin, indicating superior efficacy against specific cancer types. Mechanistic studies revealed that the compound activates apoptotic pathways while inhibiting key survival signaling cascades within cancer cells.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethoxyphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide
  • N-(2,5-dimethoxyphenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • N-(2,5-dimethoxyphenyl)-1-(3,4-dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness

N-(2,5-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of both methoxy and dimethylbenzyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct properties compared to other similar compounds.

Biological Activity

N-(2,5-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridine core with various substituents that may influence its biological activity. The molecular formula is C20H26N2O5C_{20}H_{26}N_{2}O_{5}, with a molecular weight of 362.43 g/mol. The structure can be represented as follows:

SMILES CCN CC1 CCC1 C C Nc cc cc1 OC c1OC O C1C OC1 O\text{SMILES CCN CC1 CCC1 C C Nc cc cc1 OC c1OC O C1C OC1 O}

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of dihydropyridine have been tested against various cancer cell lines, showing IC50 values indicating effective inhibition of cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. In particular, studies involving related dihydropyridine derivatives have reported effectiveness against strains of bacteria and fungi, including Candida albicans. The mechanism appears to involve disruption of the microbial cell membrane integrity .

Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of related compounds revealed that the presence of the dimethoxy and dimethyl groups significantly enhanced cytotoxicity against leukemia cell lines. The synthesized analogues were subjected to MTT assays, revealing IC50 values ranging from 6.7 µg/mL to higher than 20 µg/mL for different analogues .

Study 2: Antimicrobial Properties

In another investigation, the antimicrobial properties were assessed using flow cytometry and fluorescence microscopy. The results indicated that the tested compounds led to significant reductions in both planktonic and biofilm forms of Candida albicans, suggesting a dual mode of action—both bactericidal and fungicidal effects were noted .

Data Tables

Activity Type Tested Compound IC50 (µg/mL) Cell Line/Organism
AnticancerDihydropyridine Derivative6.7CCRF-CEM (Leukemia)
AntimicrobialDihydropyridine DerivativeVariable (>20)Candida albicans

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